molecular formula C9H12BrN3O2 B2415720 Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1273567-46-6

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2415720
CAS No.: 1273567-46-6
M. Wt: 274.118
InChI Key: KFTZNJCZQARODP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]p

Properties

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h4,6,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTZNJCZQARODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12BrN3O2
  • Molecular Weight : 274.11 g/mol
  • CAS Number : 1301714-28-2

The compound features a tetrahydropyrazolo structure with a bromine atom at the 3-position and an ethyl ester functional group at the carboxylic acid position. These characteristics contribute to its diverse biological activities.

1. Anti-inflammatory Properties

Research indicates that compounds similar to ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. A study by Sivaramakarthikeyan et al. demonstrated that certain pyrazole derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Table 1: Summary of Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC50)Selectivity Index
Ethyl 3-bromo derivativeTBDTBD
Celecoxib0.01 µM353.8

2. Antimicrobial Activity

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives have shown potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may interact with enzymes involved in neurodegenerative disorders. The presence of nitrogen atoms in its structure allows for potential binding to receptors associated with neuroprotection, making it a candidate for further investigation in treating conditions like Alzheimer's disease .

4. Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties. Several studies have reported that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .

The biological activity of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is likely attributed to its ability to modulate multiple biological pathways:

  • Enzyme Inhibition : The compound may inhibit COX enzymes and other key proteins involved in inflammatory and cancer pathways.
  • Receptor Interaction : Its structure allows for potential interactions with neurotransmitter receptors or other targets implicated in neurodegenerative diseases.

Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound.

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced paw edema in rats, derivatives similar to ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine were shown to significantly reduce inflammation compared to control groups. The most effective compounds exhibited an ED50 value lower than that of celecoxib .

Case Study 2: Anticancer Activity

A series of pyrazolo derivatives were tested against various cancer cell lines. Results indicated that certain compounds derived from the tetrahydropyrazolo scaffold demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .

Scientific Research Applications

Anti-inflammatory Properties

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has shown promising anti-inflammatory effects. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 1: Summary of Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC50)Selectivity Index
Ethyl 3-bromo derivativeTBDTBD
Celecoxib0.01 µM353.8

In animal models, derivatives similar to this compound have been effective in reducing inflammation induced by carrageenan, demonstrating an effective dose lower than that of established anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Research indicates that derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways in bacteria. This activity suggests its usefulness in developing new antimicrobial agents against resistant strains.

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of this compound suggest interactions with enzymes linked to neurodegenerative disorders such as Alzheimer's disease. The nitrogen atoms in its structure may facilitate binding to neurotransmitter receptors involved in neuroprotection.

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties. Several studies have reported that derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
Breast CancerLow MicromolarInhibition of specific kinases
Colon CancerLow MicromolarInduction of apoptosis

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced paw edema in rats, compounds similar to ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine were shown to significantly reduce inflammation compared to control groups. The most effective compounds exhibited an effective dose (ED50) lower than that of celecoxib.

Case Study 2: Anticancer Activity

A series of pyrazolo derivatives were tested against various cancer cell lines. Results indicated that certain compounds derived from the tetrahydropyrazolo scaffold demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, such as condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with brominated aldehydes and aminotetrazole derivatives under reflux in ethanol with catalytic HCl. Post-reaction steps include solvent removal, azeotropic drying with benzene, and recrystallization from ethanol to obtain pure crystals .
  • Key Factors :

  • Catalysts : HCl or p-toluenesulfonic acid accelerates cyclization.
  • Temperature : Prolonged reflux (8–12 hours) ensures complete ring closure.
  • Solvent Choice : Ethanol facilitates initial condensation; benzene aids in azeotropic water removal.
    • Table 1 : Representative Reaction Conditions from Literature
StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, HCl, reflux65–75
Azeotropic DryingBenzene, p-TsOH80–85

Q. How is the crystal structure of this compound characterized, and what conformational features are significant?

  • Methodology : X-ray crystallography reveals a flattened envelope conformation for the tetrahydropyrimidine ring. Key parameters include Cremer-Pople puckering values (Q = 0.125 Å, θ = 109.7°, φ = 11.7°) and a near-perpendicular dihedral angle (89.53°) between the pyrimidine and aryl planes .
  • Structural Insights :

  • Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize crystal packing (e.g., N⋯N distance: 2.89 Å) .
  • Substituent Effects : The bromine atom introduces steric bulk, influencing packing density (cell volume: 1545.9 ų) .

Advanced Research Questions

Q. How do substituent variations at the 3-position (e.g., bromine vs. trifluoromethyl) affect pharmacological activity and binding interactions?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs using kinase inhibition assays or receptor binding assays. For example:

  • Bromine : Enhances electrophilicity, potentially improving covalent binding to cysteine residues in targets like kinases .
  • Trifluoromethyl : Increases lipophilicity (logP) and metabolic stability .
    • Table 2 : Comparative Pharmacological Data for Pyrazolo[1,5-a]pyrimidine Derivatives
SubstituentTargetIC₅₀ (nM)Reference
3-BromoKinase X12 ± 2
3-CF₃Kinase Y45 ± 5

Q. What strategies resolve contradictions in biological activity data across analogs with divergent substitution patterns?

  • Methodology :

Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., bromine’s electron-withdrawing impact on ring polarization) .

Crystallographic Overlays : Compare binding modes of active vs. inactive analogs (e.g., bromine’s steric clash in a hydrophobic pocket) .

Kinetic Solubility Assays : Address discrepancies in cell-based vs. biochemical assays by correlating solubility with logD values .

Q. How does regioselectivity in multi-component reactions (e.g., Biginelli-like reactions) influence the synthesis of dihydro vs. fully aromatic analogs?

  • Methodology : Ionic liquid vs. acidic conditions control regioselectivity. For example:

  • Liquid Ionic Conditions : Favor ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (11) via kinetic control .
  • Acidic Conditions : Yield fully aromatic derivatives via thermodynamic control .
    • Table 3 : Regioselectivity Under Different Conditions
ConditionProductYield (%)
Ionic LiquidDihydro analog (11)75
HCl/EtOHAromatic analog68

Methodological Considerations

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Techniques :

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .
  • ¹H/¹³C NMR : Assigns regiochemistry (e.g., diastereotopic protons in the tetrahydropyrimidine ring) .
  • HPLC-PDA : Quantifies purity (>98%) and detects regioisomeric impurities .

Q. How can reaction mechanisms for key steps (e.g., cyclization) be validated experimentally?

  • Approaches :

  • Isotopic Labeling : Use ¹⁵N-labeled aminotetrazole to track nitrogen incorporation .
  • Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy during reflux .

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